An In-depth Technical Guide to Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
An In-depth Technical Guide to Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, physical properties, and strategic importance in the synthesis of bioactive molecules. A significant focus is placed on its application as a scaffold for the development of potent kinase inhibitors, particularly targeting the Aurora kinase family, and its emerging role in the modulation of AMPA receptors. This guide synthesizes currently available data to offer insights into its reactivity, potential synthetic routes, and the mechanistic basis of its utility in drug discovery.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in drug discovery, recognized for its structural resemblance to purines, which allows it to interact with a wide array of biological targets. This scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1] The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against specific biological targets.
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 1823420-32-1 ) has emerged as a particularly valuable intermediate.[2][3] The presence of a bromine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, facilitating the introduction of diverse molecular fragments. The methyl ester at the 6-position offers a site for further chemical modification, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1823420-32-1 | [2][3] |
| Molecular Formula | C₁₀H₇BrN₄O₂ | [2] |
| Molecular Weight | 295.09 g/mol | [2] |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | 145-148 °C | [2] |
| Solubility | Limited solubility in water; soluble in methanol and ethyl acetate. | [2] |
Storage and Handling: This compound should be stored in a cool, dry place, protected from light.[2] Due to its potential as an irritant, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[2]
Synthesis and Characterization: A Note on Current Data Availability
However, the synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold is well-documented. A common and versatile method involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a related 1,3-bielectrophile.[4]
A plausible synthetic approach for Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate can be extrapolated from the synthesis of similar analogs, such as 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate.[5] This would likely involve the cyclocondensation of a suitably substituted aminopyrazole with a brominated malonaldehyde derivative, followed by esterification.
Caption: A generalized workflow for the synthesis of Aurora kinase inhibitors.
The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine-based Aurora kinase inhibitors often reveal that bulky hydrophobic groups at the 3-position and hydrogen bond donors/acceptors at the 6-position are crucial for potent inhibition.
AMPA Receptor Modulators
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system and is implicated in synaptic plasticity, learning, and memory. [6]Positive allosteric modulators (PAMs) of the AMPA receptor are of significant interest for the treatment of cognitive disorders and depression. [7] The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of novel AMPA receptor modulators. [2]Derivatives of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate have been investigated as leads for agents that can enhance cognitive function. [2] The mechanism of action of pyrazolo[1,5-a]pyrimidine-based AMPA receptor PAMs is believed to involve binding to an allosteric site on the receptor complex, which stabilizes the open-channel conformation and/or slows the rate of desensitization. [6][8]This leads to an enhancement of the postsynaptic response to the neurotransmitter glutamate.
Caption: A simplified diagram of AMPA receptor positive allosteric modulation.
Future Perspectives and Conclusion
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its utility in the development of Aurora kinase inhibitors and AMPA receptor modulators highlights the importance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry.
While the current lack of publicly available, detailed synthetic and characterization data presents a challenge, the established chemistry of the pyrazolo[1,5-a]pyrimidine ring system provides a solid foundation for its use in research and development. As the demand for novel kinase inhibitors and CNS-active compounds continues to grow, it is anticipated that more detailed information regarding the synthesis and properties of this and related compounds will become available.
This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge and potential applications of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.
References
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- Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576.
- Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027-9036.
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